

D159687: Application Notes for Solubility and Vehicle Preparation

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Compound of Interest

Compound Name: D159687

Cat. No.: B606913

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These application notes provide detailed information on the solubility of **D159687**, a selective inhibitor of phosphodiesterase 4D (PDE4D), and protocols for its preparation in various vehicles for both in vitro and in vivo studies.

Solubility Data

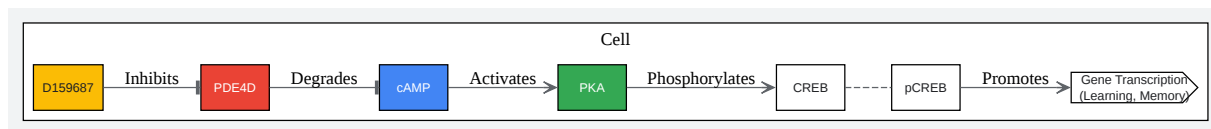
D159687 exhibits varying solubility depending on the solvent. It is crucial to select the appropriate solvent for your specific experimental needs, whether for creating high-concentration stock solutions or for formulating vehicles for administration. The quantitative solubility data for **D159687** in common laboratory solvents is summarized below.

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
Dimethyl Sulfoxide (DMSO)	150[1]	408.90[1]	Requires sonication to achieve maximum solubility. The hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended.[1]
Dimethyl Sulfoxide (DMSO)	10[2]	27.26	-
Dimethylformamide (DMF)	20[2]	54.52	-

Note: The significant difference in reported DMSO solubility (150 mg/mL vs. 10 mg/mL) may be attributed to factors such as solvent purity, water content, and the use of physical methods like sonication to enhance dissolution.

Mechanism of Action: PDE4D Signaling Pathway

D159687 is a selective, allosteric inhibitor of phosphodiesterase 4D (PDE4D).[2] PDE4D is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4D, **D159687** leads to an accumulation of intracellular cAMP. This increase in cAMP levels subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) then translocates to the nucleus and modulates the transcription of genes involved in processes such as learning, memory, and neuroprotection.



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Caption: **D159687** inhibits PDE4D, increasing cAMP and activating the PKA/CREB pathway.

Experimental Protocols: Vehicle Preparation

The following protocols detail the preparation of **D159687** in various vehicles suitable for in vivo and in vitro experiments to achieve a concentration of at least 2.5 mg/mL.

Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle

This formulation is commonly used for oral gavage in animal studies.

Materials:

- **D159687** powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **D159687** in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution: a. Add 100 μ L of the 25 mg/mL **D159687** stock solution to 400 μ L of PEG300. b. Mix thoroughly until the solution is clear. c. Add 50 μ L of Tween-80

and mix until uniform. d. Add 450 μ L of Saline to bring the final volume to 1 mL. e. Vortex the final solution to ensure homogeneity.

The final concentration of **D159687** will be 2.5 mg/mL in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[1]

Protocol 2: DMSO/SBE- β -CD/Saline Vehicle

This formulation utilizes sulfobutylether- β -cyclodextrin (SBE- β -CD) to enhance solubility and is suitable for various administration routes.

Materials:

- **D159687** powder
- Dimethyl Sulfoxide (DMSO)
- SBE- β -CD
- Saline (0.9% NaCl)

Procedure:

- Prepare a 20% (w/v) solution of SBE- β -CD in Saline.
- Prepare a stock solution of **D159687** in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution: a. Add 100 μ L of the 25 mg/mL **D159687** stock solution to 900 μ L of the 20% SBE- β -CD in Saline solution. b. Mix thoroughly until the solution is clear.

The final concentration of **D159687** will be 2.5 mg/mL in a vehicle containing 10% DMSO and 90% (20% SBE- β -CD in Saline).^[1]

Protocol 3: DMSO/Corn Oil Vehicle

This lipid-based formulation is often used for oral or subcutaneous administration.

Materials:

- **D159687** powder
- Dimethyl Sulfoxide (DMSO)
- Corn Oil

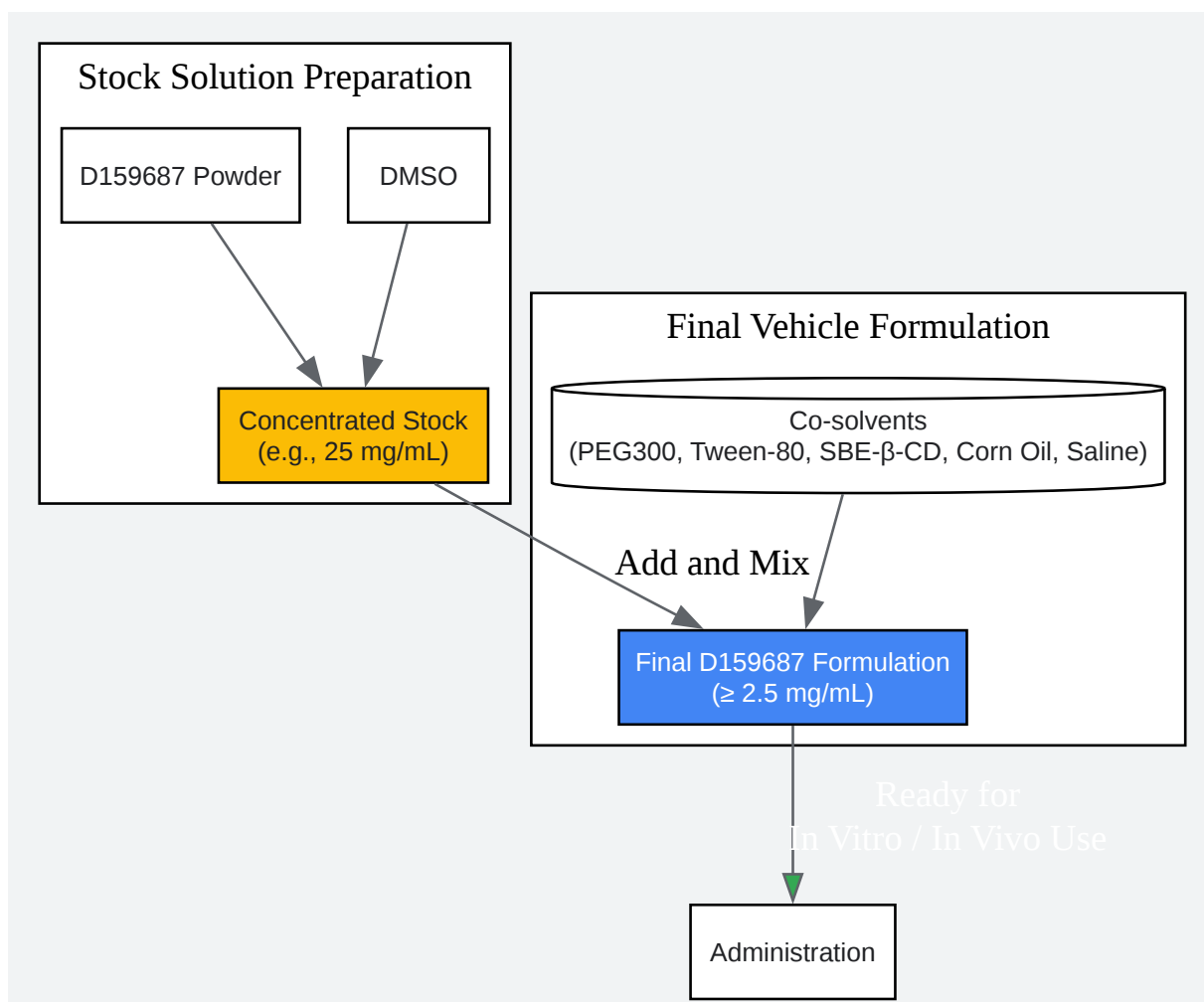
Procedure:

- Prepare a stock solution of **D159687** in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution: a. Add 100 μ L of the 25 mg/mL **D159687** stock solution to 900 μ L of Corn Oil. b. Mix thoroughly until the solution is clear. Sonication or gentle heating may be required to aid dissolution.

The final concentration of **D159687** will be 2.5 mg/mL in a vehicle containing 10% DMSO and 90% Corn Oil.^[1]

Experimental Workflow: Vehicle Preparation

The general workflow for preparing **D159687** for administration involves creating a concentrated stock solution followed by dilution into the final vehicle.



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Caption: Workflow for preparing **D159687** formulations from a DMSO stock solution.

In Vivo Administration Example

In a study with aged mice, **D159687** was administered at a dose of 3 mg/kg of body weight.[3] The compound was prepared in DMSO and administered on weekdays via oral gavage.[3] For control animals, DMSO alone was used as the vehicle.[3]

Storage and Stability

- Solid **D159687**: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
- **D159687** in Solvent: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 2 years or at -20°C for up to 1 year to prevent degradation from repeated

freeze-thaw cycles.[1]

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